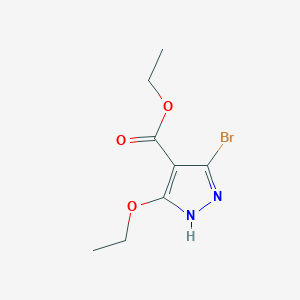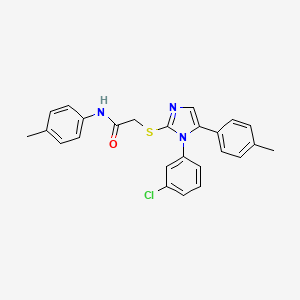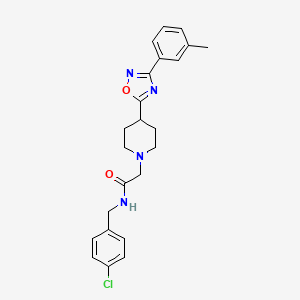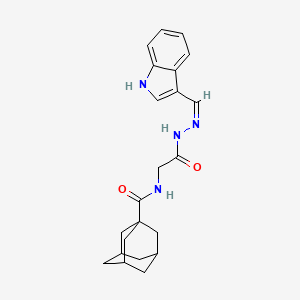
ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H11BrN2O3 It is a pyrazole derivative, characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 3-position, and an ethyl ester group at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate typically involves the bromination of an appropriate pyrazole precursor followed by esterification. One common method involves the reaction of 3-ethoxy-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding de-brominated pyrazole derivative.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted pyrazole derivatives
- De-brominated pyrazole compounds
- Oxidized products such as aldehydes or carboxylic acids
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
- Ethyl 5-bromo-1H-pyrazole-4-carboxylate
- Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate
- Ethyl 5-chloro-3-ethoxy-1H-pyrazole-4-carboxylate
Comparison: Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is unique due to the combination of the bromine atom at the 5-position and the ethoxy group at the 3-position. This specific substitution pattern can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions .
Propiedades
IUPAC Name |
ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZAPVACMLDERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2607258.png)

![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607266.png)



![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)


